![molecular formula C16H29NO3 B11048023 N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine is a synthetic organic compound that features a cyclohexyl group substituted with an isopropyl group and a carbonyl group attached to an isoleucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine typically involves the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl group is synthesized through a series of reactions starting from cyclohexane. The isopropyl group is introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as a catalyst.
Attachment of the carbonyl group: The carbonyl group is introduced through an oxidation reaction, typically using reagents such as potassium permanganate or chromium trioxide.
Coupling with isoleucine: The final step involves coupling the cyclohexylcarbonyl intermediate with isoleucine. This is achieved through a peptide coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(methyl)cyclohexyl]carbonyl}isoleucine
- N-{[4-(ethyl)cyclohexyl]carbonyl}isoleucine
- N-{[4-(butyl)cyclohexyl]carbonyl}isoleucine
Uniqueness
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H29NO3 |
---|---|
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
3-methyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C16H29NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h10-14H,5-9H2,1-4H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
KQYMOHFZSSHHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCC(CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.